methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a chromenyl group, and a dimethylaminophenyl moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 4-(dimethylamino)benzaldehyde with 6-methyl-4-oxo-4H-chromene-3-carbaldehyde in the presence of a base to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid under acidic conditions to form the hexahydroquinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst to yield the desired methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Biological Studies: It is used in biological studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved depend on the specific biological context.
Comparison with Similar Compounds
Methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with similar compounds such as:
Coumarin Derivatives: Compounds with a chromen-2-one core, known for their anticoagulant and antimicrobial properties.
Quinoline Derivatives: Compounds with a quinoline core, widely studied for their antimalarial and anticancer activities.
Thiazolidinone Derivatives: Compounds with a thiazolidinone ring, known for their anti-inflammatory and antimicrobial activities.
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C30H30N2O5 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
methyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C30H30N2O5/c1-16-6-11-25-21(12-16)29(34)22(15-37-25)27-26(30(35)36-5)17(2)31-23-13-19(14-24(33)28(23)27)18-7-9-20(10-8-18)32(3)4/h6-12,15,19,27,31H,13-14H2,1-5H3 |
InChI Key |
HOGFEANMMSUEHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=C(C=C5)N(C)C)NC(=C3C(=O)OC)C |
Origin of Product |
United States |
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